3-Hidroxi-6-metoxiflavona

Descripción general

Descripción

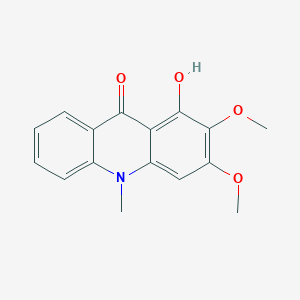

3-Hydroxy-6-methoxyflavone is a type of flavonol, a class of flavonoids . It is also known as 6-Methoxyflavonol . Flavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time .

Synthesis Analysis

Flavone analogs have been successfully synthesized for studies towards anti-dengue activity . The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-6-methoxyflavone consists of a C16H12O4 formula . The molecular optimization, electronic and vibrational spectral calculations have been carried out for similar compounds .Chemical Reactions Analysis

The biotransformation of isoflavones and flavonoids by fungi and actinomycetes through various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives has been reported .Physical And Chemical Properties Analysis

3-Hydroxy-6-methoxyflavone has a molecular weight of 268.26 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 446.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Este compuesto, como muchos flavonoides, puede tener un uso potencial en productos farmacéuticos debido a su similitud estructural con otros flavonoides conocidos por sus beneficios medicinales. Estos beneficios incluyen propiedades anticancerígenas, antioxidantes, antiinflamatorias y antivirales .

Aplicaciones nutracéuticas

Dado el papel de los flavonoides como nutracéuticos, la 3-Hidroxi-6-metoxiflavona podría explorarse por sus beneficios para la salud cuando se incluye en suplementos dietéticos, especialmente por sus propiedades antioxidantes y antiinflamatorias .

Investigación biomédica

La investigación sobre flavonoides ha documentado sus actividades farmacológicas contra trastornos de salud como la inflamación crónica, el cáncer y las complicaciones cardiovasculares. Este compuesto podría ser parte de estudios que buscan comprender los mecanismos de acción de los flavonoides en estos contextos .

Moléculas de señalización en las interacciones de las plantas

Los flavonoides juegan papeles como moléculas de señalización dentro de las plantas y entre las plantas y otros organismos. La this compound podría estudiarse por su papel en la biología y la ecología de las plantas como un compuesto de señalización .

Síntesis química y modificación

La estructura del compuesto permite modificaciones químicas, lo que puede conducir a la síntesis de nuevos compuestos con propiedades potencialmente mejoradas o novedosas. Puede servir como un andamiaje para futuras investigaciones químicas .

Imagen fluorescente en células

Los derivados de la 3-Hidroxi-flavona son conocidos por su aplicación en imágenes fluorescentes debido a las propiedades de transferencia de protones intramolecular en estado excitado (ESIPT). Este compuesto específico podría usarse en el desarrollo de nuevas sondas fluorescentes para imágenes biológicas .

Mecanismo De Acción

Target of Action

3-Hydroxy-6-methoxyflavone primarily targets various cellular proteins and enzymes involved in oxidative stress and inflammation. These targets include key signaling molecules such as kinases and transcription factors that play crucial roles in cellular homeostasis and response to stress .

Mode of Action

The compound interacts with its targets by binding to specific sites on these proteins, leading to modulation of their activity. For instance, it can inhibit the activity of certain kinases, thereby reducing the phosphorylation of downstream targets. This interaction results in decreased activation of pro-inflammatory pathways and reduced oxidative stress .

Biochemical Pathways

3-Hydroxy-6-methoxyflavone affects several biochemical pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting these pathways, the compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase), leading to anti-inflammatory and antioxidant effects .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy-6-methoxyflavone involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body, where it undergoes metabolic transformation primarily in the liver. Its metabolites are then excreted via the kidneys. The bioavailability of the compound is influenced by factors such as its solubility and the presence of metabolic enzymes .

Result of Action

At the molecular level, 3-Hydroxy-6-methoxyflavone’s action results in the downregulation of pro-inflammatory mediators and a reduction in oxidative stress markers. At the cellular level, this leads to decreased inflammation, protection against oxidative damage, and improved cellular function. These effects contribute to the compound’s potential therapeutic benefits in conditions characterized by chronic inflammation and oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of 3-Hydroxy-6-methoxyflavone. For example, the compound may be more stable and effective in slightly acidic environments, which can enhance its absorption and activity. Additionally, the presence of other antioxidants or anti-inflammatory agents can synergistically enhance its effects.

: ChemSpider : De Gruyter : Springer : Springer : ChemSpider : Springer

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-hydroxy-6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGURJSOPVFCIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350947 | |

| Record name | 6-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93176-00-2 | |

| Record name | 6-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

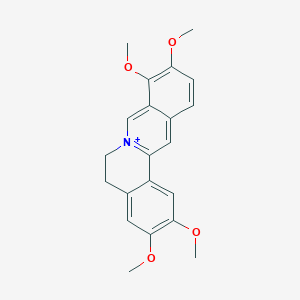

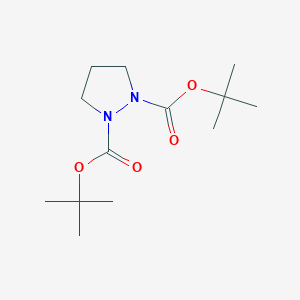

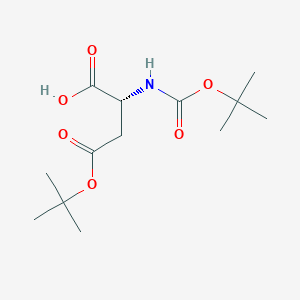

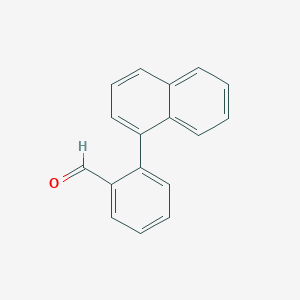

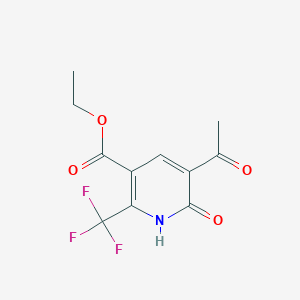

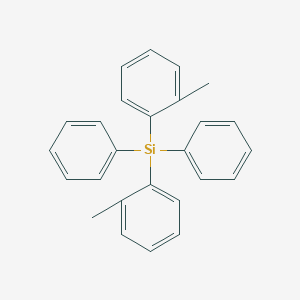

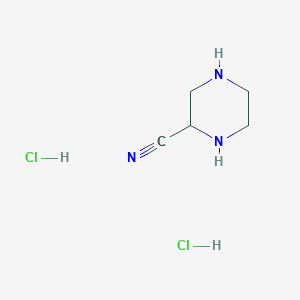

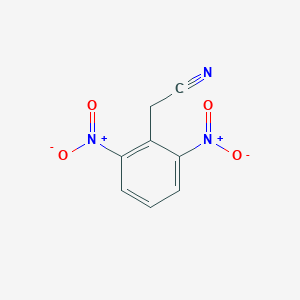

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-Hydroxy-6-methoxyflavone revealed by X-ray crystallography?

A1: X-ray crystallography of 3-Hydroxy-6-methoxyflavone reveals several important structural features []:

Q2: Does 3-Hydroxy-6-methoxyflavone exhibit synergistic antimicrobial activity when combined with common antibiotics?

A2: Research indicates that 3-Hydroxy-6-methoxyflavone might possess synergistic antimicrobial properties when combined with certain antibiotics []. While the study primarily focused on screening for potential synergistic effects, further investigation is needed to confirm and elucidate the specific mechanisms underlying this observation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)